molecular formula C14H16N2O3 B1418520 Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate CAS No. 1154319-51-3

Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate

Cat. No.: B1418520
CAS No.: 1154319-51-3
M. Wt: 260.29 g/mol
InChI Key: UROSVQYEAWQLMV-UHFFFAOYSA-N
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Description

Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate is an organic compound that features a complex structure combining a furan ring, a pyridine moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylate ester, which is then subjected to a series of reactions to introduce the pyridine and aminoethyl groups.

    Esterification: The initial step involves the esterification of furan-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl furan-2-carboxylate.

    Aminomethylation: The next step is the introduction of the aminomethyl group. This can be achieved by reacting methyl furan-2-carboxylate with formaldehyde and a secondary amine, such as 1-(pyridin-2-yl)ethylamine, under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate exerts its effects depends on its interaction with molecular targets. The pyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the furan ring can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)benzoate: Similar structure but with a benzoate group instead of a furan ring.

    Ethyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate is unique due to the combination of its furan ring and pyridine moiety, which provides distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets that are not observed with similar compounds.

Properties

IUPAC Name

methyl 3-[(1-pyridin-2-ylethylamino)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10(12-5-3-4-7-15-12)16-9-11-6-8-19-13(11)14(17)18-2/h3-8,10,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROSVQYEAWQLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCC2=C(OC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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